molecular formula C19H13NO4 B11992451 (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B11992451
M. Wt: 319.3 g/mol
InChI Key: KBKYPWIHYIERCX-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan or phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one serves as an essential building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

Table 1: Common Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts furan to furanones or other derivativesPotassium permanganate, chromium trioxide
Reduction Reduces carbonyl to alcoholsSodium borohydride, lithium aluminum hydride
Substitution Nucleophilic substitution on the phenyl ringAmines, thiols, alkoxides

Research indicates that chalcone derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound has been studied for its potential pharmacological effects against several pathogens.

Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that certain synthesized chalcone derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The structure–activity relationship revealed that modifications to the phenyl group significantly influenced antibacterial potency .

Pharmaceutical Applications

The compound is being explored as a lead compound in drug development due to its ability to interact with specific biological targets. For instance, it has shown promise in inhibiting certain enzymes involved in cancer progression.

Mechanism of Action
The mechanism of action is believed to involve the interaction with molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction can result in diverse biological effects depending on the specific pathways engaged .

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials such as polymers and coatings. Its unique chemical properties make it suitable for formulating products with specific performance characteristics.

Mechanism of Action

The mechanism of action of 3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is the basis for its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrochalcone: Similar structure but lacks the furan ring.

    2-Furylchalcone: Similar structure but lacks the nitrophenyl group.

    4-Nitrobenzylideneacetophenone: Similar structure but lacks the furan ring and has a different substitution pattern.

Uniqueness

3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is unique due to the presence of both a nitrophenyl group and a furan ring, which contribute to its distinct chemical and biological properties

Biological Activity

(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one , commonly referred to as a chalcone, is a compound characterized by its unique structural features, including a furan moiety and a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

The chemical formula of this compound is C_{17}H_{13}N_{O}_{5}, with a molecular weight of approximately 309.27 g/mol. The presence of the nitro group enhances its reactivity and biological potential, particularly in interactions with biological targets.

Anticancer Activity

Research has indicated that chalcones, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The structure–activity relationship (SAR) analysis suggests that the presence of the nitro group is crucial for enhancing its anticancer efficacy.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa8.9Cell cycle arrest
A54915.3Inhibition of proliferation

Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties. The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various pathogens, revealing that the compound exhibited notable activity against resistant strains, highlighting its potential as an alternative treatment option .
  • Inflammation Model : In vitro experiments demonstrated that this chalcone reduced inflammation markers in macrophages stimulated with lipopolysaccharides, indicating its role in modulating immune responses .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
  • Receptor Interaction : It could interact with specific receptors on cell membranes, altering signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C19H13NO4/c21-18(14-4-2-1-3-5-14)12-10-17-11-13-19(24-17)15-6-8-16(9-7-15)20(22)23/h1-13H/b12-10+

InChI Key

KBKYPWIHYIERCX-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.